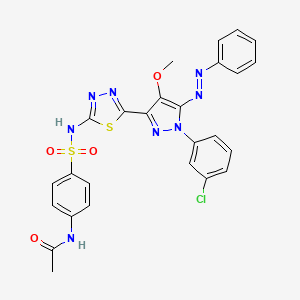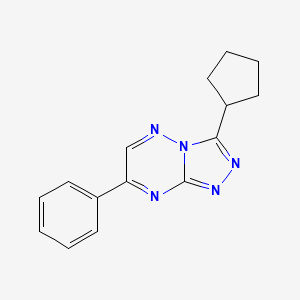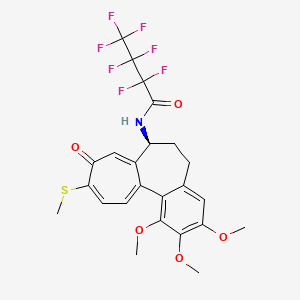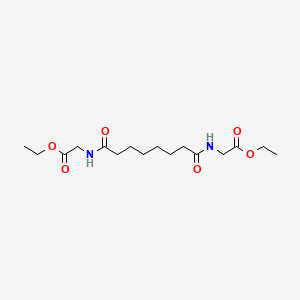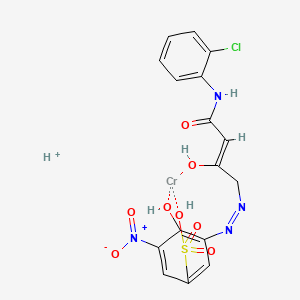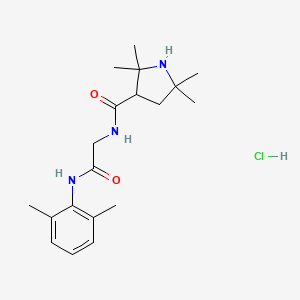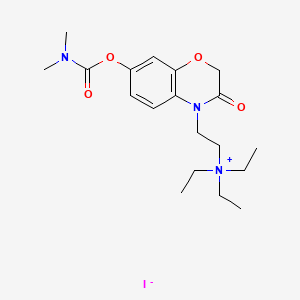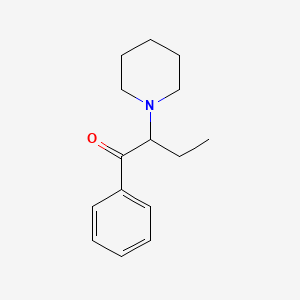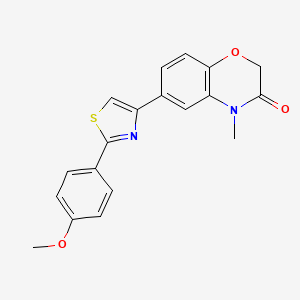
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine is a synthetic compound with the molecular formula C17H19N5O2 and a molecular weight of 325.3651 This compound is characterized by its unique structure, which includes a hydroxybenzyl group and a tetrahydropyranyl group attached to an adenine base
Vorbereitungsmethoden
The synthesis of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzylamine with 9-(2-tetrahydropyranyl)adenine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves its interaction with specific molecular targets and pathways. The compound is known to bind to adenosine receptors, particularly the A2A receptor, which plays a role in various physiological processes. By modulating the activity of these receptors, the compound can influence cellular signaling pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine can be compared with other similar compounds, such as N6-benzyladenine and N6-(3-hydroxybenzyl)adenine. These compounds share structural similarities but differ in their functional groups and biological activities.
N6-Benzyladenine: Known for its use as a plant growth regulator, it lacks the hydroxy and tetrahydropyranyl groups present in this compound.
N6-(3-Hydroxybenzyl)adenine: Similar to this compound but with the hydroxy group in a different position, leading to variations in its biological activity.
Eigenschaften
CAS-Nummer |
1144854-41-0 |
|---|---|
Molekularformel |
C17H19N5O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-[[[9-(oxan-2-yl)purin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C17H19N5O2/c23-13-6-4-12(5-7-13)9-18-16-15-17(20-10-19-16)22(11-21-15)14-3-1-2-8-24-14/h4-7,10-11,14,23H,1-3,8-9H2,(H,18,19,20) |
InChI-Schlüssel |
DVLHLLIVJJGTEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



